
Clobetasol
Overview
Description
Clobetasol propionate is a potent topical corticosteroid used to treat various skin conditions such as eczema, psoriasis, and dermatitis. It is known for its strong anti-inflammatory, antipruritic, and vasoconstrictive properties . This compound propionate is applied to the skin in various forms, including creams, ointments, gels, and shampoos .
Preparation Methods
Synthetic Routes and Reaction Conditions: Clobetasol propionate is synthesized starting from betamethasone. The synthesis involves several steps, including cyclic ester formation, hydrolysis, sulfonation, and chlorination . The final product is obtained through processes such as dissolution, filtration, concentration cooling, centrifugation, and drying .
Industrial Production Methods: In industrial settings, this compound propionate is produced by combining the active pharmaceutical ingredient with various excipients to form creams, ointments, and other topical formulations. The composition typically includes polyethylene glycol, caprylic capric triglyceride, oleoyl macrogolglycerides, carbitol, butylparaben, propylene glycol, and purified water .
Chemical Reactions Analysis
Types of Reactions: Clobetasol propionate undergoes several types of chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its stability and efficacy in pharmaceutical formulations .
Common Reagents and Conditions:
Oxidation: Involves the use of oxidizing agents such as hydrogen peroxide.
Reduction: Utilizes reducing agents like sodium borohydride.
Substitution: Often involves halogenation reactions using reagents like chlorine.
Major Products Formed: The primary product formed from these reactions is this compound propionate itself, which is then formulated into various topical applications .
Scientific Research Applications
Psoriasis
Clobetasol is extensively used in the treatment of psoriasis, particularly in cases that are resistant to other therapies. A double-blind vehicle-controlled study demonstrated that this compound propionate 0.05% scalp application resulted in significant improvement in scalp psoriasis, with 81% of patients achieving at least 50% clearing after two weeks of treatment .
Table 1: Efficacy of this compound in Psoriasis Treatment
Study Type | This compound Formulation | Patient Response (%) | Duration |
---|---|---|---|
Double-blind study | 0.05% scalp solution | 81% (≥50% clearing) | 2 weeks |
In vivo study | Nanoemulsion | Enhanced efficacy | 5 days |
Nanosponge hydrogel | Topical formulation | Significant reduction | Varies |
Atopic Dermatitis
This compound is also effective in managing atopic dermatitis, particularly in severe cases where other treatments fail. Its anti-inflammatory properties help alleviate symptoms such as itching and redness .
Oral Lichen Planus
Recent meta-analyses have identified this compound as a first-line treatment for oral lichen planus (OLP), a chronic inflammatory condition characterized by painful lesions in the mouth. Studies indicate that topical this compound significantly reduces pain and inflammation associated with OLP, showcasing its versatility beyond dermatological applications .
Novel Formulations and Delivery Systems
Innovative formulations such as nanoemulsions and nanosponges have been developed to enhance the delivery and efficacy of this compound. These formulations improve skin penetration and reduce systemic absorption, thereby minimizing side effects while maintaining therapeutic effectiveness.
Table 2: Comparison of this compound Formulations
Formulation Type | Advantages | Disadvantages |
---|---|---|
Traditional cream | Easy application | Limited penetration |
Nanoemulsion | Enhanced penetration | Requires specialized preparation |
Nanosponge hydrogel | Sustained release | Potential for irritation |
Safety and Side Effects
Despite its efficacy, this compound can cause local side effects such as skin atrophy and hypothalamic-pituitary-adrenal axis suppression if used improperly or for extended periods . Patient education on proper usage is crucial to mitigate these risks.
Case Studies and Research Findings
Numerous studies have documented the successful application of this compound in various conditions:
- Case Study: Scalp Psoriasis - A study involving 378 patients showed significant improvement with this compound propionate 0.05%, highlighting its safety profile alongside efficacy .
- Research on Novel Delivery Systems - A study investigated a CP-loaded nanosponge hydrogel that demonstrated superior anti-psoriatic effects compared to conventional formulations, indicating potential for broader applications in dermatology .
Mechanism of Action
Clobetasol propionate exerts its effects by binding to glucocorticoid receptors, leading to the activation of steroid receptors . This activation results in the inhibition of phospholipase A2 and subsequent reduction in the release of arachidonic acid, which is a precursor for inflammatory mediators such as prostaglandins and leukotrienes . The compound also suppresses the activity of endogenous chemical mediators of inflammation, including kinins, histamine, and liposomal enzymes .
Comparison with Similar Compounds
- Betamethasone dipropionate
- Fluocinonide
- Triamcinolone acetonide
Comparison: Clobetasol propionate is considered one of the most potent topical corticosteroids, with a higher specificity for glucocorticoid receptors compared to other similar compounds . It demonstrates superior anti-inflammatory and antipruritic activities, making it highly effective for treating severe skin conditions . due to its potency, it is recommended for short-term use to avoid potential side effects such as adrenal suppression .
Biological Activity
Clobetasol propionate is a highly potent topical corticosteroid widely used in dermatology for its anti-inflammatory and immunosuppressive properties. Its biological activity is primarily characterized by its ability to modulate immune responses, reduce inflammation, and promote skin healing. This article provides a detailed examination of the biological activities of this compound, supported by data tables, case studies, and research findings.
This compound acts by binding to the glucocorticoid receptor, leading to the modulation of gene expression involved in inflammatory processes. This interaction results in:
- Inhibition of pro-inflammatory cytokines : this compound reduces the production of cytokines such as IL-1, IL-6, and TNF-α, which are critical in the inflammatory response.
- Reduction of cell proliferation : It exhibits significant anti-proliferative effects on keratinocytes, which is beneficial in treating conditions like psoriasis .
- Vasoconstriction : this compound induces vasoconstriction in dermal blood vessels, contributing to its anti-inflammatory effects .
Clinical Efficacy
This compound is primarily indicated for various dermatological conditions, including psoriasis, eczema, and dermatitis. Its efficacy has been demonstrated through numerous clinical studies.
Case Studies
- Psoriasis Treatment : A study evaluated the efficacy of this compound propionate spray (0.05%) as an add-on therapy in patients with moderate to severe plaque psoriasis. Results showed significant improvement in the Psoriasis Area Severity Index (PASI) scores when combined with existing treatments .
- Imiquimod-Induced Psoriasis Model : In an animal model using imiquimod (IMQ) to induce a psoriasis-like phenotype, this compound significantly reduced skin thickness and transepidermal water loss (TEWL) compared to controls. The treatment led to a notable decrease in scratching behavior and inflammation severity .
Data Tables
The following table summarizes key findings from recent studies regarding this compound's efficacy in treating inflammatory skin conditions:
Safety and Side Effects
While this compound is effective, it is also associated with potential side effects, particularly with prolonged use. Common adverse effects include:
Properties
IUPAC Name |
(8S,9R,10S,11S,13S,14S,16S,17R)-17-(2-chloroacetyl)-9-fluoro-11,17-dihydroxy-10,13,16-trimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28ClFO4/c1-12-8-16-15-5-4-13-9-14(25)6-7-19(13,2)21(15,24)17(26)10-20(16,3)22(12,28)18(27)11-23/h6-7,9,12,15-17,26,28H,4-5,8,10-11H2,1-3H3/t12-,15-,16-,17-,19-,20-,21-,22-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCSHDIVRCWTZOX-DVTGEIKXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)CCl)O)C)O)F)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2([C@]1(C(=O)CCl)O)C)O)F)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28ClFO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2048955 | |
Record name | Clobetasol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2048955 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
410.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Clobetasol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015148 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
1.42e-02 g/L | |
Record name | Clobetasol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015148 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Like other topical corticosteroids, clobetasol propionate has anti-inflammatory, antipruritic, and vasoconstrictive properties. The mechanism of the anti-inflammatory activity of the topical steroids, in general, is unclear. However, corticosteroids are thought to act by the induction of phospholipase A2 inhibitory proteins, collectively called lipocortins. It is postulated that these proteins control the biosynthesis of potent mediators of inflammation such as prostaglandins and leukotrienes by inhibiting the release of their common precursor, arachidonic acid. Arachidonic acid is released from membrane phospholipids by phospholipase A2. | |
Record name | Clobetasol | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7994 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
CAS No. |
25122-41-2, 25122-46-7 | |
Record name | Clobetasol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=25122-41-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Clobetasol [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025122412 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Clobetasol | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11750 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Clobetasol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2048955 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Clobetasol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.379 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | CLOBETASOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ADN79D536H | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Clobetasol | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7994 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Clobetasol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015148 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
195.5 - 197 °C | |
Record name | Clobetasol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015148 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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